molecular formula C21H19FN2O6 B2776625 Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate CAS No. 1359509-53-7

Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate

Cat. No.: B2776625
CAS No.: 1359509-53-7
M. Wt: 414.389
InChI Key: RMOWCHKATMAXKM-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy groups and a fluoroanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Fluoroanilino Moiety: The fluoroanilino group is attached through nucleophilic substitution reactions, where 2-fluoroaniline reacts with an appropriate electrophile.

    Formation of the Final Compound: The final step involves the esterification of the carboxylate group with methanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroanilino moiety, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with biological macromolecules such as DNA and proteins.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluoroanilino moiety enhances its binding affinity to specific proteins, leading to the inhibition of enzymatic activity. The quinoline core can intercalate with DNA, disrupting the replication process and inducing apoptosis in cancer cells. The methoxy groups contribute to the compound’s overall stability and solubility, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-(4-fluoroanilino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate
  • Methyl 4-(2-(2-chloroanilino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate
  • Methyl 4-(2-(2-methoxyanilino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate

Uniqueness

Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate is unique due to the presence of the fluoroanilino moiety, which imparts distinct electronic properties and enhances its binding affinity to biological targets

Properties

IUPAC Name

methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O6/c1-27-18-8-12-15(9-19(18)28-2)23-16(21(26)29-3)10-17(12)30-11-20(25)24-14-7-5-4-6-13(14)22/h4-10H,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOWCHKATMAXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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